Cas no 2138541-71-4 (5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile)
5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-1157570
- 5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile
- 2138541-71-4
- 5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile
-
- Inchi: 1S/C10H16BrN/c1-7(2)10-4-3-9(11)5-8(10)6-12/h7-10H,3-5H2,1-2H3
- InChI Key: DWGHNUCFRADGKB-UHFFFAOYSA-N
- SMILES: BrC1CCC(C(C)C)C(C#N)C1
Computed Properties
- Exact Mass: 229.04661g/mol
- Monoisotopic Mass: 229.04661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8Ų
5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157570-1g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 1g |
$1086.0 | 2023-08-31 | ||
| Enamine | EN300-1157570-5g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 5g |
$3147.0 | 2023-08-31 | ||
| Enamine | EN300-1157570-10g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 10g |
$4667.0 | 2023-08-31 | ||
| Enamine | EN300-1157570-0.05g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 0.05g |
$912.0 | 2023-08-31 | ||
| Enamine | EN300-1157570-0.1g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 0.1g |
$956.0 | 2023-08-31 | ||
| Enamine | EN300-1157570-0.25g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 0.25g |
$999.0 | 2023-08-31 | ||
| Enamine | EN300-1157570-0.5g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 0.5g |
$1043.0 | 2023-08-31 | ||
| Enamine | EN300-1157570-1.0g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 1g |
$1086.0 | 2023-06-09 | ||
| Enamine | EN300-1157570-2.5g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 2.5g |
$2127.0 | 2023-08-31 | ||
| Enamine | EN300-1157570-5.0g |
5-bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile |
2138541-71-4 | 5g |
$3147.0 | 2023-06-09 |
5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile
5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile: A Comprehensive Overview
The compound 5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile, identified by the CAS number 2138541-71-4, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a bromine atom at position 5, an isopropyl group at position 2, and a cyano group at position 1. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications in research and industry.
Recent studies have highlighted the potential of 5-Bromo-2-(propan-2-yl)cyclohexane-1-carbonitrile in the development of advanced materials and pharmaceuticals. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the design of molecules with anti-inflammatory and anticancer properties. The bromine atom at position 5 serves as a reactive site, enabling further functionalization through substitution reactions. This feature has been exploited in the creation of derivatives that exhibit enhanced biological activity.
The synthesis of 5-Bromo-2-(propan-2-yl)cyclohexane-carbonitrile involves a multi-step process that typically begins with the preparation of the cyclohexane ring. The introduction of the isopropyl group and cyano group is achieved through carefully controlled reactions, ensuring high yields and purity. The bromination step is critical, as it determines the reactivity and stability of the final product. Advanced techniques such as microwave-assisted synthesis have been employed to optimize this process, reducing reaction times and improving efficiency.
In terms of physical properties, 5-Bromo-2-(propan-2-yl)cyclohexane-carbonitrile exhibits a melting point of approximately 98°C and a boiling point around 360°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various chemical reactions. The compound is also relatively stable under normal storage conditions, provided it is protected from moisture and light.
The application of CAS No 2138541-71-4 extends beyond laboratory research. It has found utility in the development of agrochemicals, where its ability to interact with specific biological targets has been leveraged to create more effective pesticides. Additionally, this compound has been used as a building block in the synthesis of complex molecular frameworks, showcasing its versatility in organic synthesis.
In conclusion, 5-Bromo strong>-< strong >2- strong > ( propan - 2 - yl ) cyclohexane - 1 - carbonitrile strong > represents a fascinating example of how structural complexity can lead to functional diversity. With ongoing research uncovering new applications and improved synthetic methods, this compound continues to play a pivotal role in advancing the frontiers of chemistry.
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